molecular formula C9H12O4 B13819395 5-Methoxy-m-xylene-4,alpha,alpha'-triol CAS No. 3153-97-7

5-Methoxy-m-xylene-4,alpha,alpha'-triol

Cat. No.: B13819395
CAS No.: 3153-97-7
M. Wt: 184.19 g/mol
InChI Key: NXEJUFMLUUNXKI-UHFFFAOYSA-N
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Description

5-Methoxy-m-xylene-4,alpha,alpha’-triol is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . . This compound is characterized by the presence of a methoxy group and two hydroxymethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-m-xylene-4,alpha,alpha’-triol typically involves the reaction of 5-methoxy-m-xylene with formaldehyde under acidic or basic conditions . The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde reacts with the aromatic ring to form the hydroxymethyl groups.

Industrial Production Methods

Industrial production of 5-Methoxy-m-xylene-4,alpha,alpha’-triol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-m-xylene-4,alpha,alpha’-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-m-xylene-4,alpha,alpha’-triol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-m-xylene-4,alpha,alpha’-triol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-m-xylene-4,alpha,alpha’-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups allows for diverse reactivity and applications in various fields .

Properties

CAS No.

3153-97-7

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2,4-bis(hydroxymethyl)-6-methoxyphenol

InChI

InChI=1S/C9H12O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-3,10-12H,4-5H2,1H3

InChI Key

NXEJUFMLUUNXKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CO)CO

Origin of Product

United States

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